

Application Notes: BP Fluor 405 NHS Ester for STORM Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BP Fluor 405 NHS Ester

Cat. No.: B15556566

[Get Quote](#)

Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that overcomes the diffraction limit of light microscopy, enabling visualization of cellular structures at the nanoscale. This method relies on the precise localization of individual photoswitchable fluorophores. BP Fluor 405 is a water-soluble, blue-fluorescent dye whose N-hydroxysuccinimidyl (NHS) ester derivative is ideal for this application.[1][2] **BP Fluor 405 NHS Ester** readily reacts with primary amines on proteins, such as antibodies, allowing for targeted labeling of specific cellular components.[3][4] In STORM, it typically functions as an "activator" fluorophore in a dye pair with a "reporter" dye (e.g., Alexa Fluor 647 or Cy5).[5][6] A brief pulse from a 405 nm laser excites BP Fluor 405, which in turn activates the nearby reporter dye, causing it to fluoresce until it is photoswitched into a stable dark state by the imaging laser.[5][6] This process of sequential activation and localization of single molecules allows for the reconstruction of a super-resolved image.[6]

Properties of BP Fluor 405 NHS Ester

BP Fluor 405 is spectrally equivalent to Alexa Fluor® 405.[2][7] Its key properties are summarized below.

| Property | Value | Reference |
|-------------------------|--------------------------------------|-----------|
| Excitation Maximum (Ex) | ~405 nm | [2][8] |
| Emission Maximum (Em) | ~450 nm | [8] |
| Molecular Weight (MW) | 1030.27 g/mol | [7] |
| Reactive Group | N-Hydroxysuccinimidyl (NHS) Ester | [1] |
| Reactivity Target | Primary Amines (-NH ₂) | [4] |
| Solubility | Water-soluble | [1][7] |
| Optimal pH for Labeling | 8.0 - 8.5 | [3] |
| Conjugate pH Stability | pH 4 - 10 | [1][2] |

Experimental Protocols

Protocol for Antibody Labeling with BP Fluor 405 NHS Ester

This protocol describes the covalent labeling of an antibody with **BP Fluor 405 NHS Ester**. It is critical that the antibody be in an amine-free buffer (e.g., PBS) and lacks stabilizers like bovine serum albumin (BSA), which would compete for the dye.[3][9]

Materials:

- Antibody (2 mg/mL in 1X PBS, pH 7.4)
- **BP Fluor 405 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)[3][10]
- Reaction Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5[4]
- Purification Column (e.g., gel filtration or spin desalting column)[3][4]
- 1X Phosphate-Buffered Saline (PBS)

Procedure:

- Prepare the Antibody:
 - Adjust the antibody concentration to 2 mg/mL in 1X PBS. If the antibody buffer contains amines (e.g., Tris) or stabilizers, it must be purified by dialysis or buffer exchange into 1X PBS.
- Prepare the Dye Stock Solution:
 - Allow the vial of **BP Fluor 405 NHS Ester** to warm completely to room temperature before opening to prevent moisture condensation.[\[9\]](#)
 - Immediately before use, dissolve the **BP Fluor 405 NHS Ester** in anhydrous DMSO to a concentration of 10 mg/mL.[\[3\]](#)[\[9\]](#) Vortex briefly to ensure it is fully dissolved. This solution is not stable and must be used promptly.[\[10\]](#)
- Perform the Labeling Reaction:
 - In a microcentrifuge tube, combine 100 μ L of the 2 mg/mL antibody solution (0.2 mg of antibody) with 10 μ L of 1 M NaHCO_3 reaction buffer. Mix gently.[\[3\]](#)
 - Calculate the required volume of dye stock solution. A molar dye-to-antibody ratio between 5:1 and 15:1 is a good starting point.
 - Add the calculated volume of **BP Fluor 405 NHS Ester** stock solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[3\]](#)[\[4\]](#)
- Purify the Labeled Antibody:
 - Purify the antibody-dye conjugate from the unreacted free dye using a gel filtration or spin desalting column according to the manufacturer's instructions.[\[3\]](#)[\[4\]](#) Elute the labeled antibody with 1X PBS.
- Determine the Degree of Labeling (Optional):

- The Degree of Labeling (DOL), or the average number of dye molecules per antibody, can be determined spectrophotometrically.
- Measure the absorbance of the conjugate solution at 280 nm (A_{280}) and at the dye's absorption maximum (~405 nm, A_{405}).
- Calculate the DOL using the following formula:
 - $\text{Corrected } A_{280} = A_{280} - (A_{405} \times \text{CF})$
 - $\text{Antibody Molar Concentration} = \text{Corrected } A_{280} / \epsilon_{\text{protein}}$
 - $\text{Dye Molar Concentration} = A_{405} / \epsilon_{\text{dye}}$
 - $\text{DOL} = \text{Dye Molar Concentration} / \text{Antibody Molar Concentration}$
 - Where:
 - CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for Alexa Fluor 405).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (~210,000 $\text{M}^{-1}\text{cm}^{-1}$ for IgG).
 - ϵ_{dye} is the molar extinction coefficient of BP Fluor 405 at 405 nm (~40,000 $\text{M}^{-1}\text{cm}^{-1}$).^[8]
- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like glycerol and store at -20°C.

Protocol for STORM Imaging

This protocol outlines the general steps for preparing a biological sample and performing STORM imaging using an antibody labeled with an activator-reporter pair (e.g., BP Fluor 405 and Alexa Fluor 647).

Materials:

- Fixed and permeabilized cells on coverslips
- Primary antibody specific to the target of interest
- Secondary antibody labeled with BP Fluor 405 (activator) and a reporter dye (e.g., Alexa Fluor 647)
- Blocking Buffer (e.g., 3% BSA, 0.1% Triton X-100 in PBS)
- Washing Buffer (e.g., 0.1% BSA, 0.05% Triton X-100 in PBS)
- STORM Imaging Buffer

STORM Imaging Buffer Preparation: The imaging buffer is critical for inducing photoswitching and must be prepared fresh. A common formulation is a GLOX-based buffer with a thiol reducing agent.^{[5][11][12]}

| Component | Stock Solution | Final Concentration | Amount for 1 mL |
|--------------------------|-----------------------|---------------------|-----------------|
| Glucose | 50% (w/v) in water | 5% | 100 µL |
| Tris-HCl, pH 8.0 | 1 M | 50 mM | 50 µL |
| NaCl | 1 M | 10 mM | 10 µL |
| Glucose Oxidase | 14 mg/mL in Buffer A | 0.56 mg/mL | 40 µL |
| Catalase | 3.4 mg/mL in Buffer A | 13.6 µg/mL | 4 µL |
| Mercaptoethylamine (MEA) | 1 M, pH ~8.0 | 10-100 mM | 10-100 µL |
| H ₂ O | - | - | to 1 mL |

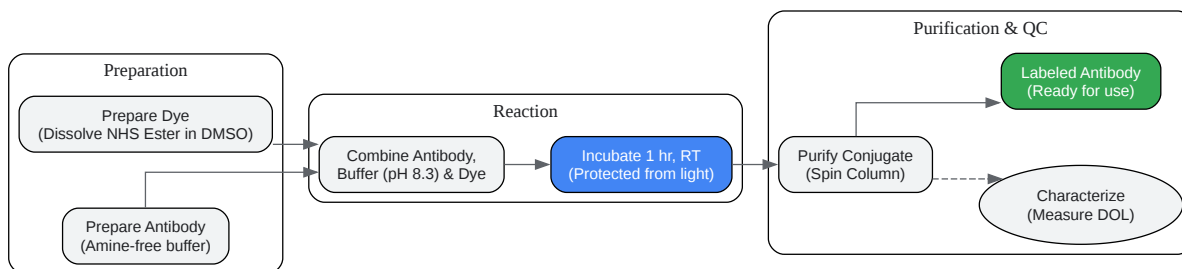
*Buffer A: 50 mM Tris-HCl pH 8.0, 10 mM NaCl

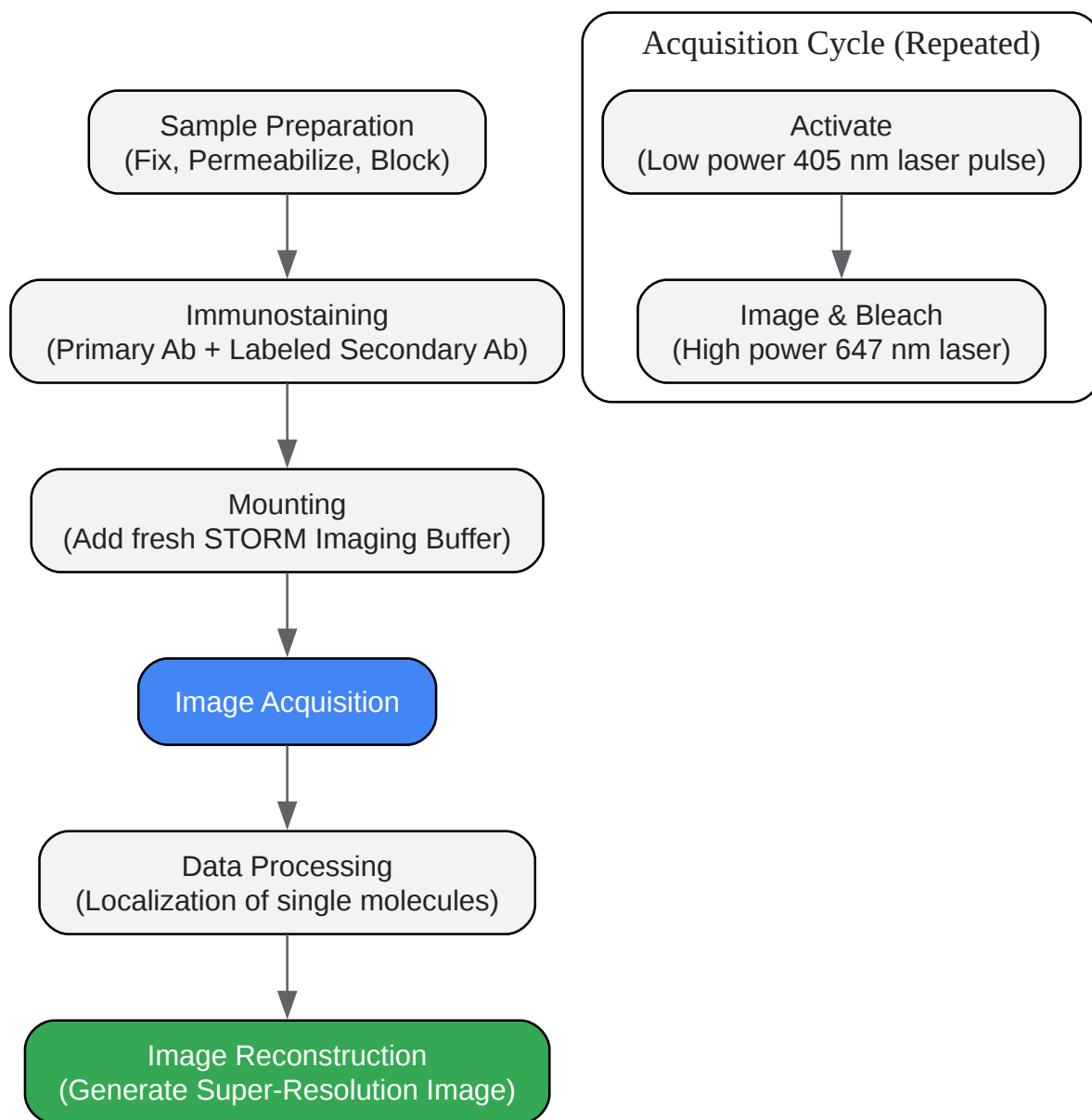
Procedure:

- Immunostaining:
 - Wash fixed and permeabilized cells three times with PBS.
 - Block the sample with Blocking Buffer for 1 hour at room temperature.[\[13\]](#)
 - Incubate with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the sample five times with Washing Buffer for 5 minutes each.[\[13\]](#)
 - Incubate with the BP Fluor 405-labeled secondary antibody (and reporter dye) diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
 - Wash the sample extensively with Washing Buffer and finally with PBS to remove all unbound antibodies.
- STORM Imaging:
 - Mount the coverslip onto a microscope slide with a small volume of freshly prepared STORM Imaging Buffer. Seal the edges to prevent buffer evaporation and oxygen re-entry.
 - Place the sample on the STORM microscope.
 - Locate the region of interest using conventional fluorescence microscopy.
 - Switch to imaging mode. Illuminate the sample with a high-intensity imaging laser (e.g., 647 nm) to drive most of the reporter fluorophores into a dark state.
 - Begin image acquisition (typically 10,000-40,000 frames with an exposure time of 20-50 ms per frame).[\[5\]](#)
 - During acquisition, apply low-intensity 405 nm laser pulses to periodically activate a sparse, random subset of BP Fluor 405 molecules.[\[5\]](#) This will, in turn, switch on the reporter dyes for localization.
 - Adjust the 405 nm laser power to maintain a low density of simultaneously fluorescing molecules in each frame.

- Image Reconstruction:
 - Process the acquired image stack using localization software (e.g., Nikon N-STORM analysis software, ImageJ plugins). The software identifies the precise center of each fluorescence event in every frame and compiles these localizations into a final super-resolution image.

Diagrams





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. biotium.com [biotium.com]
- 5. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Molecule Super-Resolution Imaging | Nikon's MicroscopyU [microscopyu.com]
- 7. medkoo.com [medkoo.com]
- 8. abpbio.com [abpbio.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. bidmc.org [bidmc.org]
- 11. STORM顯微鏡（Stochastic Optical Reconstruction Microscopy ; 確率的光学再構築顯微鏡） | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. biorxiv.org [biorxiv.org]
- 13. mvi-inc.com [mvi-inc.com]
- To cite this document: BenchChem. [Application Notes: BP Fluor 405 NHS Ester for STORM Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556566#bp-fluor-405-nhs-ester-for-storm-imaging-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com